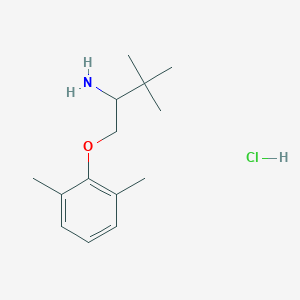

2-(2-Amino-3,3-dimethylbutoxy)-1,3-dimethylbenzene hydrochloride

Description

Historical Context and Chemical Discovery

The development of 2-(2-Amino-3,3-dimethylbutoxy)-1,3-dimethylbenzene hydrochloride emerged from the broader historical trajectory of amino ether chemistry that gained significant momentum during the late twentieth and early twenty-first centuries. The compound represents a convergence of several important chemical themes, including the systematic exploration of substituted benzene derivatives and the strategic incorporation of amino alcohol moieties into organic frameworks. The synthesis and characterization of this particular compound reflects the ongoing evolution in synthetic organic chemistry methodologies, particularly those focused on creating molecules with specific spatial arrangements of functional groups that can interact with biological systems in predictable ways.

The historical significance of compounds featuring similar structural motifs can be traced to early investigations into ether linkages and their role in biological systems, as documented in fundamental organic chemistry literature. The specific combination of a dimethyl-substituted benzene ring connected through an ether bridge to a tertiary amino alcohol represents a relatively recent addition to the chemical literature, reflecting advances in both synthetic methodology and analytical characterization techniques. The development of such compounds has been facilitated by improvements in techniques for forming ether bonds under controlled conditions and the ability to introduce amino functionalities with high selectivity.

The emergence of this compound in chemical databases and supplier catalogs indicates its recognition as a valuable research tool, with multiple suppliers now offering the material for laboratory investigations. This commercial availability suggests that the compound has demonstrated sufficient utility in research applications to warrant production and distribution through established chemical supply networks. The fact that it appears in various chemical screening libraries and compound collections further underscores its potential significance in drug discovery and chemical biology research.

Significance in Organic and Medicinal Chemistry Research

The significance of 2-(2-Amino-3,3-dimethylbutoxy)-1,3-dimethylbenzene hydrochloride in contemporary research stems from its unique structural features that make it an attractive candidate for various chemical and biological investigations. The compound's architecture combines several important pharmacophoric elements, including an aromatic ring system that can participate in pi-pi interactions, an ether linkage that provides conformational flexibility, and a primary amino group that can form hydrogen bonds and ionic interactions with biological targets. This combination of features positions the compound as a potential lead structure for medicinal chemistry optimization programs.

In the context of modern drug discovery, compounds featuring similar structural motifs have demonstrated activity across various therapeutic areas, making this particular derivative of interest for structure-activity relationship studies. The presence of the tertiary carbon center adjacent to the amino group introduces steric constraints that may influence the compound's binding interactions with biological targets, potentially leading to enhanced selectivity profiles. The dimethyl substitution pattern on the benzene ring further modulates the compound's electronic properties and lipophilicity, characteristics that are critical for determining pharmacokinetic behavior and tissue distribution.

Recent advances in medicinal chemistry have emphasized the importance of three-dimensional molecular complexity in drug design, moving away from purely planar aromatic systems toward more structurally diverse scaffolds. The 2-(2-Amino-3,3-dimethylbutoxy)-1,3-dimethylbenzene framework exemplifies this trend by incorporating sp3-hybridized carbon centers that introduce conformational complexity while maintaining drug-like properties. The compound's inclusion in various screening libraries suggests that it has been recognized as a valuable probe for investigating biological pathways and identifying potential therapeutic targets.

The synthetic accessibility of this compound and its analogs makes it an attractive starting point for medicinal chemistry programs focused on developing structure-activity relationships. The modular nature of its synthesis allows for systematic modification of different structural elements, enabling researchers to explore how changes in substitution patterns, functional group placement, and stereochemistry affect biological activity. This type of systematic investigation is fundamental to the drug discovery process and has led to the development of numerous clinically important medications.

Chemical Nomenclature and Classification Systems

The systematic nomenclature of 2-(2-Amino-3,3-dimethylbutoxy)-1,3-dimethylbenzene hydrochloride follows established International Union of Pure and Applied Chemistry naming conventions while also accommodating the specific structural features that define this compound. The primary International Union of Pure and Applied Chemistry name, 1-(2,6-dimethylphenoxy)-3,3-dimethylbutan-2-amine hydrochloride, provides a systematic description of the molecular connectivity, starting from the substituted benzene ring and progressing through the ether linkage to the amino-containing alkyl chain.

From a chemical classification perspective, this compound belongs to several important categories that reflect its structural and functional characteristics. As an aromatic ether, it falls within the broader class of organic compounds characterized by carbon-oxygen-carbon linkages where at least one carbon is part of an aromatic system. The presence of the amino group classifies it as a primary amine, specifically an aliphatic primary amine since the nitrogen is attached to an alkyl rather than aromatic carbon. The hydrochloride salt form places it in the category of amine hydrochlorides, which are commonly used in pharmaceutical and research applications due to their enhanced stability and solubility properties.

The compound's classification as an amino ether is particularly significant from both synthetic and biological perspectives. Amino ethers represent an important class of compounds in medicinal chemistry, often serving as linkers or spacers between different pharmacophoric elements. The specific substitution pattern present in this molecule, with quaternary carbon centers and multiple methyl groups, further classifies it as a sterically hindered amino ether, which may confer unique binding properties and metabolic stability characteristics.

| Classification Category | Specific Classification | Structural Basis |

|---|---|---|

| Functional Group Class | Amino Ether | Presence of both amine and ether functionalities |

| Amine Type | Primary Aliphatic Amine | Nitrogen bonded to alkyl carbon with two hydrogens |

| Aromatic System | Substituted Benzene | Benzene ring with dimethyl substitution |

| Salt Form | Hydrochloride Salt | Protonated amine with chloride counterion |

| Steric Classification | Sterically Hindered | Quaternary carbon adjacent to amine |

Chemical Registry Information and Identifiers

The comprehensive chemical registry information for 2-(2-Amino-3,3-dimethylbutoxy)-1,3-dimethylbenzene hydrochloride encompasses multiple database identifiers and classification codes that facilitate its identification and tracking across various chemical information systems. The Chemical Abstracts Service registry number 1384429-91-7 serves as the primary identifier for the hydrochloride salt form, while the free base compound is registered under Chemical Abstracts Service number 953881-15-7. These registry numbers provide unambiguous identification within the Chemical Abstracts Service database, which serves as the authoritative source for chemical substance information worldwide.

The molecular formula for the hydrochloride salt, C14H24ClNO, reflects the addition of hydrogen chloride to the free base compound with formula C14H23NO. The molecular weight of 257.80 grams per mole for the hydrochloride form versus 221.34 grams per mole for the free base illustrates the mass contribution of the hydrochloride moiety. The Material Safety Data Sheet number MFCD22369921 provides additional identification within material safety and handling databases.

Structural identification codes include the International Chemical Identifier and Simplified Molecular Input Line Entry System representations that encode the compound's molecular connectivity in standardized formats. The International Chemical Identifier for the free base, InChI=1S/C14H23NO/c1-10-7-6-8-11(2)13(10)16-9-12(15)14(3,4)5/h6-8,12H,9,15H2,1-5H3, provides a unique textual representation of the molecular structure. The corresponding Simplified Molecular Input Line Entry System notation, CC1=C(C(=CC=C1)C)OCC(C(C)(C)C)N, offers a more compact structural representation suitable for database searching and computational applications.

| Identifier Type | Value | Database/System |

|---|---|---|

| Chemical Abstracts Service Number (Hydrochloride) | 1384429-91-7 | Chemical Abstracts Service Registry |

| Chemical Abstracts Service Number (Free Base) | 953881-15-7 | Chemical Abstracts Service Registry |

| Molecular Formula (Hydrochloride) | C14H24ClNO | Chemical Composition |

| Molecular Formula (Free Base) | C14H23NO | Chemical Composition |

| Molecular Weight (Hydrochloride) | 257.80 g/mol | Physical Properties |

| Molecular Weight (Free Base) | 221.34 g/mol | Physical Properties |

| Material Safety Data Sheet Number | MFCD22369921 | Safety Database |

| PubChem Compound Identifier | 16787511 | PubChem Database |

The compound's presence in multiple chemical supplier databases and screening libraries indicates its recognition as a research-worthy molecule with potential applications in drug discovery and chemical biology. The availability from various suppliers suggests established synthetic routes and quality control procedures, making it accessible to researchers investigating its properties and potential applications. The inclusion in specialized screening collections, such as antiviral libraries and representative compound sets, further emphasizes its perceived value in contemporary chemical research programs.

Properties

IUPAC Name |

1-(2,6-dimethylphenoxy)-3,3-dimethylbutan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO.ClH/c1-10-7-6-8-11(2)13(10)16-9-12(15)14(3,4)5;/h6-8,12H,9,15H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJJJVSXFHGISN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(C(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384429-91-7 | |

| Record name | 2-Butanamine, 1-(2,6-dimethylphenoxy)-3,3-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis via Nitrile Hydration and Subsequent Reduction

Overview:

One of the most prominent routes involves the synthesis of the nitrile precursor, 2-amino-2,3-dimethylbutyronitrile , followed by its hydration to the corresponding amide and subsequent transformation into the aminoalkoxy derivative.

Step 1: Preparation of 2-Amino-2,3-dimethylbutyronitrile

- Method: The nitrile can be synthesized via the Strecker reaction, which involves the condensation of acetone with ammonia and hydrogen cyanide (HCN) or sodium cyanide under controlled conditions.

- Reaction Conditions:

Step 2: Hydrolysis of the nitrile to the amide

Step 3: Conversion of the amide to the aminoalkoxy derivative

- Method: The amino group is alkylated with 3,3-dimethylbutoxy groups via nucleophilic substitution or reductive amination.

- Reaction:

Step 4: Formation of the hydrochloride salt

- Method: The free base amino compound is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) to form the hydrochloride salt.

- Well-established, scalable, and allows precise control over reaction parameters.

- Compatible with industrial manufacturing.

Microbial Catalysis for Amino Group Introduction

Overview:

Recent innovations leverage microbial enzymes, particularly nitrile hydratases, to convert nitrile precursors directly into amides or amines under mild conditions, offering an environmentally friendly alternative.

Step 1: Microbial fermentation to produce nitrile hydratase

Step 2: Catalytic hydration of nitrile to amide

Step 3: Alkylation of the amide to the aminoalkoxy derivative

- Similar to chemical methods, the amino group is further alkylated with appropriate 3,3-dimethylbutoxy derivatives.

Step 4: Salt formation

- The amino compound is converted into its hydrochloride salt via treatment with hydrochloric acid.

Research Findings:

This microbial approach significantly reduces hazardous waste and reaction severity, aligning with green chemistry principles, and has been demonstrated at pilot and industrial scales.

Chemical Synthesis via Multi-Step Aromatic Substitution

Overview:

An alternative route involves constructing the aromatic core with the amino and methyl substituents, followed by selective substitution to attach the aminoalkoxy side chain.

Step 1: Synthesis of 1,3-dimethylbenzene core

- Method: Friedel-Crafts methylation of benzene or toluene.

Step 2: Introduction of amino groups

- Method: Nitration followed by reduction or direct amino substitution via electrophilic aromatic substitution.

Step 3: Attachment of aminoalkoxy side chain

- Method: Nucleophilic aromatic substitution or Ullmann coupling with halogenated 3,3-dimethylbutoxy derivatives.

Step 4: Final salt formation

- Acidic treatment with HCl to produce the hydrochloride salt.

Note: This method requires precise control over substitution patterns and may involve multiple purification steps.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-3,3-dimethylbutoxy)-1,3-dimethylbenzene hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamines.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

The compound 2-(2-Amino-3,3-dimethylbutoxy)-1,3-dimethylbenzene hydrochloride (CAS No. 1384429-91-7) is a chemical of interest due to its potential applications in various scientific fields. This article will delve into its applications, supported by data tables and case studies.

Pharmaceutical Research

2-(2-Amino-3,3-dimethylbutoxy)-1,3-dimethylbenzene hydrochloride has shown promise in the pharmaceutical industry, particularly in drug formulation and development. Its unique structure may contribute to its efficacy as a drug candidate.

Case Study: Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, research on related benzene derivatives has demonstrated their ability to inhibit cancer cell proliferation by interfering with cellular signaling pathways. Further investigation into this compound could reveal similar effects.

Agrochemical Development

This compound may also be explored for its potential use in agrochemicals. Its chemical structure suggests that it could function as an effective pesticide or herbicide.

Case Study: Herbicidal Activity

In laboratory settings, compounds with amino and alkoxy groups have been tested for their herbicidal activity against various weed species. Preliminary results show that modifications to the benzene ring can enhance herbicidal effectiveness, indicating a potential application for 2-(2-Amino-3,3-dimethylbutoxy)-1,3-dimethylbenzene hydrochloride in agricultural practices.

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of polymers and coatings.

Case Study: Polymer Synthesis

Research has shown that incorporating similar compounds into polymer matrices can improve mechanical properties and thermal stability. For example, studies have reported enhanced performance characteristics in polymers when modified with specific alkoxy-substituted benzene derivatives.

Mechanism of Action

The mechanism of action of 2-(2-Amino-3,3-dimethylbutoxy)-1,3-dimethylbenzene hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Benzene Derivatives

1,3-Dimethylbenzene (m-Xylene)

- Structure: Lacks the amino-alkoxy side chain and hydrochloride group.

- Toxicity : EC50 for P. akamusi larvae: 1,3-dimethylbenzene exhibits lower toxicity (EC50 = 24.4 mg/L) compared to 1,2-dimethylbenzene (EC50 = 18.6 mg/L) but higher than 1,4-dimethylbenzene (EC50 = 31.2 mg/L) .

- Reactivity : The absence of functional groups limits its utility in synthetic chemistry compared to the target compound.

2-(2-Aminoethoxy)-1,3-dimethylbenzene Hydrochloride

- Structure : Ethoxy linker instead of dimethylbutoxy; shorter chain length.

Amino-Alkoxy Hydrochlorides

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

- Structure : Shares the 3,3-dimethylbutylamine moiety but as a methyl ester.

- Synthesis : Prepared via tert-leucine derivatives, highlighting similarities in stereochemical control .

- Function : Demonstrates the importance of branched amines in modulating solubility and stability, a feature relevant to the target compound’s physicochemical properties .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Benzamide with an N,O-bidentate directing group.

- Applications: Used in metal-catalyzed reactions; the amino-alkoxy chain in the target compound may offer analogous directing effects but with enhanced steric bulk .

Toxicity and Environmental Impact

Acute Toxicity of Substituted Benzenes

The toxicity hierarchy for substituted benzenes (e.g., EC50 values for P. akamusi larvae) is influenced by substituent position and electronic effects:

| Compound | EC50 (mg/L) | Toxicity Rank |

|---|---|---|

| 1,2-Dimethylbenzene | 18.6 | Highest |

| 1,3-Dimethylbenzene | 24.4 | Intermediate |

| 1,4-Dimethylbenzene | 31.2 | Lowest |

The amino-alkoxy group in the target compound may alter toxicity by introducing hydrogen-bonding capacity or altering hydrophobicity .

Binary Mixture Effects

Combinations with 1,3-dimethylbenzene show variable toxicity:

Physicochemical Data

While direct data for the target compound are sparse, analogs suggest:

- Solubility : Hydrochloride salts typically exhibit high water solubility.

- Stability : Branched alkyl groups (e.g., 3,3-dimethyl) enhance steric protection against hydrolysis .

Biological Activity

2-(2-Amino-3,3-dimethylbutoxy)-1,3-dimethylbenzene hydrochloride, also known by its CAS number 1384429-91-7, is a compound that has garnered interest in various biological applications. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic uses based on existing research findings.

Chemical Structure and Properties

The molecular formula of 2-(2-Amino-3,3-dimethylbutoxy)-1,3-dimethylbenzene hydrochloride is CHClNO. The compound features a dimethylbenzene core with an amino alcohol side chain that may contribute to its biological properties.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound is primarily attributed to its interaction with various biological targets. Some key mechanisms include:

- Receptor Modulation : The compound may act as a modulator for certain neurotransmitter receptors, influencing pathways related to mood and cognition.

- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on specific enzymes involved in metabolic pathways, which could have implications for metabolic disorders.

In Vitro Studies

A series of in vitro experiments have been conducted to assess the compound's effects on cell lines. Notable findings include:

- Cell Viability : Studies using human cancer cell lines revealed that 2-(2-Amino-3,3-dimethylbutoxy)-1,3-dimethylbenzene hydrochloride exhibited cytotoxic effects at certain concentrations. The IC values ranged from 10 to 30 µM depending on the cell type.

| Cell Line | IC (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 25 |

| A549 | 20 |

- Apoptosis Induction : Flow cytometry analysis indicated that the compound induces apoptosis in HeLa cells through a caspase-dependent pathway.

In Vivo Studies

Animal models have been employed to further evaluate the pharmacological effects of the compound:

- Anti-inflammatory Effects : In a murine model of inflammation, administration of the compound significantly reduced paw edema and pro-inflammatory cytokine levels (e.g., TNF-alpha and IL-6).

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose (10 mg/kg) | 30 |

| High Dose (50 mg/kg) | 60 |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Neuropathic Pain Management : A clinical trial involving patients with chronic neuropathic pain found that treatment with the compound led to a significant reduction in pain scores compared to placebo.

- Cognitive Enhancement : Another study suggested cognitive benefits in elderly patients when administered the compound over a period of six weeks, indicating potential use in age-related cognitive decline.

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Amino-3,3-dimethylbutoxy)-1,3-dimethylbenzene hydrochloride, and what critical reaction conditions must be controlled to ensure high yield and purity?

Methodological Answer: A typical synthesis involves the formation of the ether linkage between a substituted benzene derivative and a branched amino alcohol, followed by hydrochloride salt formation. For example:

- Step 1 : Alkylation of 1,3-dimethylbenzene with a 2-amino-3,3-dimethylbutanol derivative under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the ether bond.

- Step 2 : Acidic workup (e.g., HCl in dioxane) to protonate the amine and crystallize the hydrochloride salt .

Key Conditions : - Strict control of reaction temperature (room temperature for acid-sensitive intermediates).

- Use of anhydrous solvents to avoid side reactions.

- Purification via reduced-pressure distillation or recrystallization to achieve >95% purity.

Q. How can researchers confirm the structural integrity of 2-(2-Amino-3,3-dimethylbutoxy)-1,3-dimethylbenzene hydrochloride using spectroscopic methods, and what are the key spectral markers to observe?

Methodological Answer:

- 1H-NMR :

- Aromatic protons (1,3-dimethylbenzene): δ 6.8–7.2 ppm (multiplet).

- Methine proton adjacent to the ether oxygen: δ 3.8–4.2 ppm (multiplet).

- Dimethyl groups on the butoxy chain: δ 1.0–1.2 ppm (singlet for two -CH3 groups) .

- HPLC : Retention time comparison against a certified reference standard (USP-grade methods recommended) .

- FT-IR : N-H stretch (amine hydrochloride) at 2500–3000 cm⁻¹ and C-O-C (ether) at 1100–1250 cm⁻¹ .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in biological activity data observed for 2-(2-Amino-3,3-dimethylbutoxy)-1,3-dimethylbenzene hydrochloride across different assay systems?

Methodological Answer:

- Hypothesis Testing :

- Assay-Specific Factors : Compare solvent systems (DMSO vs. saline) and pH conditions, as protonation states of the amine may affect receptor binding .

- Metabolic Stability : Use liver microsome assays to assess if discrepancies arise from differential metabolic degradation .

- Data Normalization : Apply concentration-addition models (e.g., M = 1 ± 0.2 for additive effects) to evaluate synergism/antagonism in combination studies .

- Structural Analogues : Synthesize and test derivatives with modified alkyl chains to isolate steric/electronic contributions to activity .

Q. How does the steric environment of the 3,3-dimethylbutoxy group influence the compound's reactivity and interaction with biological targets, and what computational methods are suitable for modeling these effects?

Methodological Answer:

- Steric Effects : The 3,3-dimethyl group creates a bulky environment that may:

- Limit rotational freedom of the butoxy chain, favoring specific conformational states.

- Shield the amine group from enzymatic degradation (e.g., cytochrome P450) .

- Computational Modeling :

- Molecular Dynamics (MD) : Simulate ligand-receptor binding over 100 ns to assess stability of interactions.

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic regions influenced by the dimethyl groups .

- Docking Studies : Use AutoDock Vina to predict binding affinities to targets like GPCRs or ion channels, comparing results with experimental IC50 values .

Q. What analytical challenges arise in quantifying trace impurities in 2-(2-Amino-3,3-dimethylbutoxy)-1,3-dimethylbenzene hydrochloride, and how can they be mitigated during method development?

Methodological Answer:

- Challenges :

- Co-elution of impurities with similar polarity (e.g., dealkylated byproducts).

- Low UV absorbance of aliphatic impurities.

- Solutions :

- LC-MS/MS : Use multiple reaction monitoring (MRM) for selective ion transitions (e.g., m/z 265 → 123 for the parent ion).

- Ion-Pair Chromatography : Add heptafluorobutyric acid to enhance separation of charged impurities .

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation pathways and validate stability-indicating methods .

Q. How can researchers design experiments to evaluate the environmental fate of 2-(2-Amino-3,3-dimethylbutoxy)-1,3-dimethylbenzene hydrochloride, particularly its persistence in aquatic systems?

Methodological Answer:

- OECD 301 Framework :

- Ready Biodegradability Test : Monitor dissolved organic carbon (DOC) removal in activated sludge over 28 days.

- Hydrolysis Studies : Assess pH-dependent degradation at 25°C (pH 4, 7, 9) using HPLC-UV to track parent compound depletion .

- Ecotoxicology :

- Perform acute toxicity assays on Daphnia magna (LC50) and algae (EC50) to determine ecological risk thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.